molecular formula C11H18ClN5O B12219579 N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12219579
M. Wt: 271.75 g/mol
InChI Key: CVXSGCAKVFPYEM-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride is a pyrazole-derived amine hydrochloride salt. Its structure features two pyrazole rings: one substituted with a 1-ethyl group at the N1 position and a methylamine group at C4, and the other with a 3-methoxy and 1-methyl substituent. The compound is registered under CAS number 1856025-39-2 . The hydrochloride salt form likely enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical contexts.

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-4-16-7-9(6-13-16)5-12-10-8-15(2)14-11(10)17-3;/h6-8,12H,4-5H2,1-3H3;1H

InChI Key

CVXSGCAKVFPYEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

The most widely reported method involves reductive amination between 3-methoxy-1-methylpyrazole-4-carbaldehyde and 1-ethylpyrazol-4-ylmethanamine. This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Critical Steps :

  • Aldehyde Activation : The aldehyde group in 3-methoxy-1-methylpyrazole-4-carbaldehyde reacts with the primary amine of 1-ethylpyrazol-4-ylmethanamine to form an imine intermediate.
  • Reduction : NaBH(OAc)₃ selectively reduces the imine to a secondary amine without affecting other functional groups.
  • Salt Formation : The product is treated with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt.

Yield : This method achieves a 72% yield after purification via silica gel chromatography.

Nucleophilic Substitution Strategy

An alternative route employs nucleophilic substitution to construct the methylene bridge between the two pyrazole rings. Here, 3-methoxy-1-methylpyrazole-4-ylmethyl chloride reacts with 1-ethylpyrazol-4-amine in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 80–100°C for 12–24 hours.
  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol/water.

Yield : Reported yields range from 65–68% , with purity >95% confirmed by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Solvents : DMF and DMSO enhance reaction rates in nucleophilic substitution due to their high dielectric constants, stabilizing ionic intermediates.
  • Reductive Amination : Reactions in DCM proceed at room temperature (25°C), while THF requires cooling to 0–5°C to minimize side reactions.

Catalytic Additives

  • Acetic Acid : Added in reductive amination to protonate the imine intermediate, accelerating reduction.
  • Molecular Sieves : Used to absorb water, preventing hydrolysis of the imine.

Purification and Isolation Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Employed for both synthetic routes, using eluents such as ethyl acetate/hexane (3:7) or methanol/dichloromethane (1:10).
  • Ion-Exchange Chromatography : Optional for hydrochloride salt purification to remove excess HCl.

Recrystallization

The hydrochloride salt is recrystallized from hot ethanol, achieving >99% purity. Melting point data (198–200°C) corroborate crystalline consistency.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the methoxy group at δ 3.85 ppm (singlet, 3H) and ethyl group protons at δ 1.35 ppm (triplet) and δ 4.05 ppm (quartet).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 269.77 [M+H]⁺, consistent with the free base.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase confirm purity >98%.

Comparative Analysis of Methodologies

Parameter Reductive Amination Nucleophilic Substitution
Yield 72% 65–68%
Reaction Time 6–8 hours 12–24 hours
Purification Complexity Moderate (chromatography) High (recrystallization)
Scalability High Moderate

The reductive amination route is favored for its shorter reaction time and higher scalability, while nucleophilic substitution offers flexibility in intermediate functionalization.

Industrial-Scale Considerations

Cost Efficiency

  • Reductive Amination : Sodium triacetoxyborohydride is expensive but required in stoichiometric amounts. Alternatives like NaBH₄ with TiCl₄ are being explored.
  • Nucleophilic Substitution : 3-Methoxy-1-methylpyrazole-4-ylmethyl chloride is cost-prohibitive at scale, necessitating in situ generation from cheaper precursors.

Environmental Impact

  • Waste Management : DMF and DCM require specialized disposal due to toxicity. Green solvents like 2-methyl-THF are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as a therapeutic agent against various cancers .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This suggests its applicability in treating inflammatory diseases.

3. Neurological Applications

There is emerging evidence that pyrazole derivatives may have neuroprotective effects. The compound has been shown to interact with neurotransmitter systems, which could lead to advancements in treatments for neurodegenerative diseases .

Agricultural Sciences

1. Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Studies indicate that it can act as an effective pesticide against various agricultural pests, potentially offering a safer alternative to traditional chemical pesticides .

2. Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been shown to enhance growth parameters in certain crops, indicating its potential role in agricultural productivity .

Material Sciences

1. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific functional properties. Its incorporation into polymer matrices has been studied for applications in electronics and nanotechnology .

Case Study 1: Anticancer Research

A notable case study involved the synthesis of a series of pyrazole derivatives, including this compound, which were tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, highlighting the compound's potential as an anticancer agent .

Case Study 2: Agricultural Application

In agricultural trials, this compound was applied to crops infested with specific pests. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its efficacy as a biopesticide .

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring allows it to interact with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

The following analysis compares the target compound with structurally related pyrazole-based amines, focusing on substituent effects, synthesis strategies, and inferred properties.

Substituent Variations on Pyrazole Rings

N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; Hydrochloride (CAS 1856077-73-0)
  • Molecular Formula : C12H19ClFN5
  • Key Features :
    • A fluorine atom on the 2-fluoroethyl group (vs. methoxy in the target compound).
    • Ethyl and methyl groups on pyrazole rings, similar to the target.
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine; Hydrochloride
  • Key Features :
    • Chlorine substituent at C3 (electron-withdrawing vs. methoxy’s electron-donating effect).
    • Pyridine ring instead of a second pyrazole.
  • Impact: The chloro group may reduce electron density at the pyrazole core, altering reactivity.

Amine Group Modifications

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Synthesis : Prepared via copper-catalyzed coupling (Cs2CO3, CuBr) with a low yield of 17.9% .
  • Key Features : Cyclopropylamine substituent introduces steric hindrance and rigidity.
  • Comparison : The target compound’s ethylpyrazole-methyl group may offer greater conformational flexibility compared to the cyclopropyl group.

Aromatic vs. Heteroaromatic Substituents

N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine (CAS 1006682-81-0)
  • Key Features : Benzene ring replaces one pyrazole moiety.

Data Table: Comparative Overview of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Notable Substituents
N-[(1-Ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride 1856025-39-2 C12H18ClN5O 283.76 Ethylpyrazol, methoxy, hydrochloride salt
N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride 1856077-73-0 C12H19ClFN5 287.76 Fluoroethyl, methyl
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine; hydrochloride - C12H14Cl2N4O 309.17 Chloro, pyridine, methoxyethyl
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine - C12H15N5 229.29 Cyclopropyl, pyridine

Research Findings and Implications

Hydrochloride Salt Utility : Both the target and ’s compound utilize hydrochloride salts, likely to improve solubility and crystallinity .

Fluorine vs. Methoxy : ’s fluorinated analog may exhibit superior pharmacokinetic profiles due to fluorine’s metabolic stability, whereas the target’s methoxy group could enhance hydrogen-bonding interactions .

Biological Activity

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Common Name: N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride
  • CAS Number: 1856031-69-0
  • Molecular Formula: C₁₁H₁₈ClN₅O
  • Molecular Weight: 271.75 g/mol

Structure

The structure of the compound features a pyrazole ring, which is linked to a methoxy group and an amine, contributing to its biological activity.

PropertyValue
Molecular Weight271.75 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride has shown promise in various pharmacological applications:

  • PDE Inhibition:
    • The compound acts as a phosphodiesterase (PDE) inhibitor, which is crucial for regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). This inhibition can lead to vasodilation and improved blood flow, making it a candidate for treating cardiovascular diseases .
  • Anti-inflammatory Effects:
    • Studies indicate that this compound may have anti-inflammatory properties, potentially useful in managing conditions like ulcerative colitis .
  • Neuroprotective Properties:
    • There is emerging evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases. The modulation of cyclic nucleotide levels may play a role in protecting neuronal cells from apoptosis .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

Case Study: PDE10A Inhibition

A study published in 2021 investigated the efficacy of N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride as a PDE10A inhibitor. The results demonstrated significant inhibition of PDE10A activity, leading to increased levels of cAMP and cGMP in cellular assays. This suggests potential therapeutic applications for cognitive enhancement and neuroprotection .

In Vivo Studies

In vivo studies on animal models have shown that administration of this compound resulted in reduced inflammation markers and improved behavioral outcomes in models of anxiety and depression. These findings support its potential use as an antidepressant or anxiolytic agent .

Q & A

Q. How can the synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine hydrochloride be optimized for higher yields?

  • Methodological Answer : The synthesis can be optimized by adjusting reaction conditions such as solvent choice, catalyst loading, and temperature. For example, using dimethyl sulfoxide (DMSO) as a solvent with cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst at 35°C has been shown to facilitate coupling reactions in structurally similar pyrazole derivatives . Post-reaction purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) improves purity. Monitoring reaction progress via TLC or HPLC can identify incomplete steps requiring extended reaction times.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and connectivity. For instance, the methyl group on the pyrazole ring typically resonates at δ ~2.5 ppm in ¹H NMR, while methoxy groups appear at δ ~3.3–3.8 ppm . High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]+), and infrared (IR) spectroscopy detects functional groups (e.g., N-H stretches near 3298 cm⁻¹ in related amines) .

Q. How should researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility can be enhanced using co-solvents like dimethylacetamide (DMA) or dimethylformamide (DMF) at concentrations <5% (v/v) to avoid cytotoxicity. For aqueous buffers, adjust pH to protonate/deprotonate the amine group. Pre-saturation studies with dynamic light scattering (DLS) can assess colloidal stability .

Q. What purification strategies are effective for removing byproducts in the final step?

  • Methodological Answer : Reverse-phase chromatography (C18 columns) with a water/acetonitrile gradient effectively separates polar byproducts. For persistent impurities, recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) can yield high-purity hydrochloride salts. LC-MS tracking identifies fractions containing the target compound .

Q. How can reaction mechanisms for pyrazole functionalization be validated experimentally?

  • Methodological Answer : Isotopic labeling (e.g., deuterated reagents) and kinetic studies (monitoring intermediate formation via stopped-flow NMR) clarify reaction pathways. Computational modeling (DFT calculations) can predict transition states, which can be cross-validated with experimental activation energies .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with improved bioactivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets. Molecular dynamics (MD) simulations assess ligand-protein interactions, guiding substituent modifications (e.g., adding trifluoromethyl groups for lipophilicity) . Tools like ICReDD’s reaction path search algorithms optimize synthetic routes .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Control for assay-specific variables like membrane permeability (via PAMPA assays) or off-target effects (using CRISPR knockout models). Meta-analyses of dose-response curves (Hill slopes) identify outliers .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design a focused library with variations at the ethylpyrazole (e.g., cyclopropyl substitution) and methoxy groups. Evaluate SAR using multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (ClogP, polar surface area) with activity. Use crystallography (X-ray/co-crystal structures) to map binding motifs .

Q. What advanced techniques characterize hydrochloride salt stability under storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis detect degradation. Solid-state NMR and powder X-ray diffraction (PXRD) monitor polymorphic transitions. Karl Fischer titration quantifies hygroscopicity, guiding packaging (desiccants or nitrogen-purged vials) .

Q. How can researchers validate the compound’s role in modulating specific signaling pathways?

  • Methodological Answer :
    Use phosphoproteomics (LC-MS/MS) to identify downstream targets in treated vs. control cells. CRISPR interference (CRISPRi) or RNA-seq can confirm pathway-specific gene expression changes. In vivo efficacy studies (e.g., xenograft models) with biomarker analysis (ELISA/Western blot) link molecular effects to phenotypic outcomes .

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